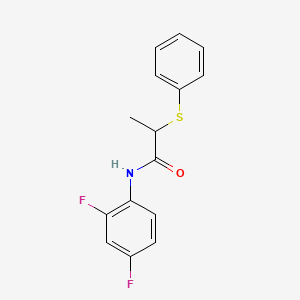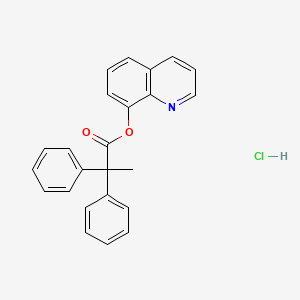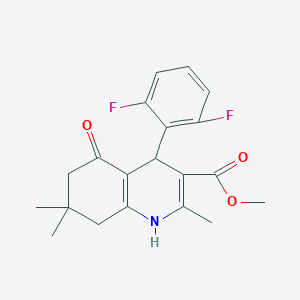![molecular formula C18H19N3O3 B4019740 1-(4-甲氧基苯基)-3-{[2-(2-吡啶基)乙基]氨基}-2,5-吡咯烷二酮](/img/structure/B4019740.png)
1-(4-甲氧基苯基)-3-{[2-(2-吡啶基)乙基]氨基}-2,5-吡咯烷二酮
描述
The chemical compound is a part of the pyrrolidinedione family, which are known for their diverse chemical properties and reactions. These compounds are synthesized from various starting materials, often involving complex reaction pathways.
Synthesis Analysis
The synthesis of pyrrolidinedione derivatives can involve acylation of pyrrolidine-2,4-diones with acid chlorides in the presence of Lewis acids. For example, boron trifluoride–diethyl ether has been used as a Lewis acid to facilitate the acylation process, leading to the formation of 3-acyltetramic acids (Jones et al., 1990). Additionally, three-component synthesis methods involving malononitrile, 4-methoxybenzaldehyde, and piperidine have been employed to synthesize novel pyrrolidine derivatives (Feng, 2011).
Molecular Structure Analysis
The molecular structure of pyrrolidinedione derivatives has been characterized using techniques such as X-ray crystallography. These studies reveal the compound's conformation and the spatial arrangement of its functional groups (Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrrolidinedione derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include acylation, where the compound undergoes transformation under specific conditions, leading to the formation of new chemical structures with different functional groups (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidinedione derivatives, such as solubility, melting point, and crystal structure, have been studied using various analytical techniques. X-ray powder diffraction data have provided insights into the crystal structure and purity of these compounds (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrrolidinedione derivatives, including reactivity, stability, and interactions with other chemical species, are influenced by their molecular structure. Studies have explored these properties through synthetic reactions and computational chemistry approaches (Ahankar et al., 2021).
科学研究应用
价间跃迁和电荷转移
研究表明,与1-(4-甲氧基苯基)-3-{[2-(2-吡啶基)乙基]氨基}-2,5-吡咯烷二酮结构相似的化合物在研究价间跃迁和电荷转移过程中具有重要意义。这些研究对于理解有机材料的电子性质至关重要,这可能导致开发新的电子器件和传感器。例如,对连接有亚乙烯基和苯亚乙烯基桥的双(三芳基胺)的研究证明了结构修饰对这些分子内电子相互作用的影响,表明在有机电子和光子学中具有潜在应用 (Barlow 等,2005)。
晶体结构分析
已经报道了与1-(4-甲氧基苯基)-3-{[2-(2-吡啶基)乙基]氨基}-2,5-吡咯烷二酮在结构上相关的化合物的 X 射线粉末衍射数据,提供了对其晶体结构的见解。这些信息对于合成诸如抗凝剂等药物至关重要,因为它提供了对促成这些化合物活性的分子排列的更深入理解 (王青等,2017)。
杂环的合成和表征
已经探索了衍生自或与1-(4-甲氧基苯基)-3-{[2-(2-吡啶基)乙基]氨基}-2,5-吡咯烷二酮相关的各种杂环化合物的合成和表征。这些杂环化合物因其在药物发现中的潜在应用而受到关注,在药物发现中它们可以作为新治疗剂的构建模块。该领域的研究所重点是开发新的合成路线并了解这些分子的化学反应性,以探索它们在药物化学中的全部潜力 (E. Sarıpınar 等,2006)。
抗菌活性
多项研究调查了与1-(4-甲氧基苯基)-3-{[2-(2-吡啶基)乙基]氨基}-2,5-吡咯烷二酮在结构上相似的化合物的抗菌特性。这些研究工作旨在通过识别新的抗菌剂来解决对耐药性日益增长的担忧。例如,新型氰基吡啶和氰基吡喃衍生物的合成和评估已显示出对结核分枝杆菌和其他微生物的有希望的结果,突出了这些化合物在开发新传染病治疗方法中的潜力 (D.H. Vyas 等,2009)。
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-pyridin-2-ylethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-15-7-5-14(6-8-15)21-17(22)12-16(18(21)23)20-11-9-13-4-2-3-10-19-13/h2-8,10,16,20H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIKDFHRDZAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-pyridin-2-ylethylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019665.png)
![4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4019671.png)
![4-[(cyclopropylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019689.png)
![1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B4019695.png)
![2-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019699.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4019716.png)

![1-{3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B4019734.png)

![6-[(4-methoxyphenyl)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4019749.png)

![7-isopropyl-1-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4019758.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4019763.png)